2,3-Dihydro-1H-inden-5-ylhydrazine
Overview
Description
2,3-Dihydro-1H-inden-5-ylhydrazine is an organic compound with the molecular formula C9H12N2 It is a derivative of indene, featuring a hydrazine functional group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-5-ylhydrazine typically involves the reaction of indene with hydrazine under specific conditions. One common method is the reduction of indene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-5-ylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: It can be further reduced to form more saturated hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of more saturated hydrazine derivatives.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-5-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-5-ylhydrazine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-inden-1-ylhydrazine
- 2,3-Dihydro-1H-inden-2-ylhydrazine
- 1,3-Benzodioxol-5-ylhydrazine
- 1,2,3,4-Tetrahydronaphthalen-1-ylhydrazine
Uniqueness
2,3-Dihydro-1H-inden-5-ylhydrazine is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWYTNGPYDSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617128 | |
Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-51-3 | |
Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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